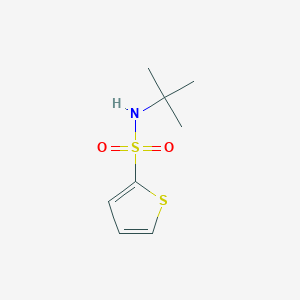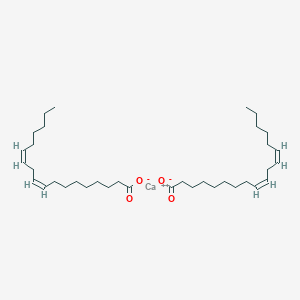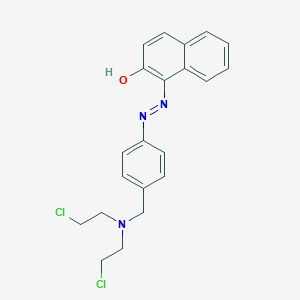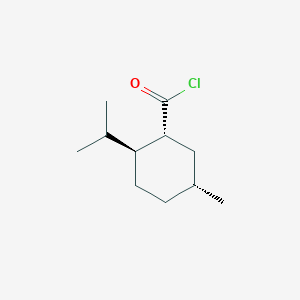
9-Phenanthryl N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenanthryl N-methylcarbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It is a white crystalline solid that is soluble in water and has a molecular weight of 269.3 g/mol. Fenobucarb is known for its high effectiveness against a wide range of insects, including aphids, thrips, and whiteflies.
Wirkmechanismus
Fenobucarb acts as an acetylcholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the nervous system of insects. Acetylcholine is a neurotransmitter that is essential for the transmission of nerve impulses in insects. By inhibiting acetylcholinesterase, 9-Phenanthryl N-methylcarbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and eventually paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have a range of biochemical and physiological effects on insects. These include:
1. Inhibition of acetylcholinesterase activity: Fenobucarb binds irreversibly to the active site of acetylcholinesterase, leading to inhibition of its activity.
2. Disruption of ion channels: Fenobucarb has been shown to affect ion channels in the nervous system of insects, leading to disruption of nerve impulses.
3. Alteration of neurotransmitter levels: Fenobucarb has been shown to alter the levels of neurotransmitters such as dopamine and serotonin in the nervous system of insects.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobucarb has several advantages and limitations for lab experiments. Some of the advantages include:
1. High effectiveness: Fenobucarb is highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior.
2. Low toxicity: Fenobucarb has low toxicity to mammals and birds, making it a safer alternative to other insecticides.
3. Easy to use: Fenobucarb is easy to use and can be applied as a spray or a dust.
Some of the limitations of 9-Phenanthryl N-methylcarbamate for lab experiments include:
1. Non-specificity: Fenobucarb is not specific to a particular insect species, which can make it difficult to study the effects of the insecticide on a specific insect.
2. Persistence: Fenobucarb has a long persistence in the environment, which can make it difficult to study its effects on non-target organisms.
3. Limited availability: Fenobucarb is not widely available in some countries, which can limit its use in research.
Zukünftige Richtungen
There are several future directions for research on 9-Phenanthryl N-methylcarbamate. Some of these include:
1. Development of more specific insecticides: The development of more specific insecticides that target specific insect species can reduce the impact of insecticides on non-target organisms.
2. Improvement of environmental monitoring: Improving the monitoring of this compound residues in the environment can help to assess its impact on non-target organisms.
3. Investigation of alternative insect control methods: Investigating alternative methods for controlling insect pests, such as biological control and integrated pest management, can reduce the reliance on chemical insecticides.
Conclusion:
Fenobucarb is a carbamate insecticide that is widely used in agriculture to control pests. It has been extensively studied for its insecticidal properties and its effects on non-target organisms. Fenobucarb acts as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system and eventually paralysis and death of the insect. Fenobucarb has several advantages and limitations for lab experiments, and there are several future directions for research on this insecticide.
Synthesemethoden
Fenobucarb can be synthesized by reacting 9-phenanthrol with methyl isocyanate in the presence of a base catalyst. The reaction takes place at a temperature of 80-100°C and yields 9-Phenanthryl N-methylcarbamate as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Fenobucarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research applications, such as:
1. Toxicity studies: Fenobucarb has been tested for its acute and chronic toxicity on various organisms, including mammals, birds, fish, and insects.
2. Residue analysis: Fenobucarb residues in food and environmental samples have been analyzed using various chromatographic techniques.
3. Environmental fate and behavior: The fate and behavior of 9-Phenanthryl N-methylcarbamate in soil, water, and air have been studied to assess its potential impact on the environment.
4. Mode of action studies: The mechanism of action of this compound has been investigated to understand how it affects the nervous system of insects.
Eigenschaften
CAS-Nummer |
109032-48-6 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
phenanthren-9-yl N-methylcarbamate |
InChI |
InChI=1S/C16H13NO2/c1-17-16(18)19-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
OEVVTGTYBNYFCS-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Kanonische SMILES |
CNC(=O)OC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Andere CAS-Nummern |
109032-48-6 |
Synonyme |
9-PHENANTHRYL-N-METHYL-CARBAMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







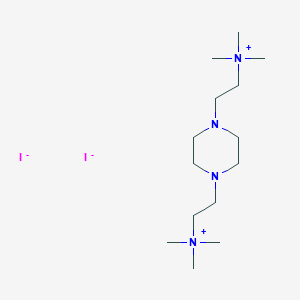
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)


